molecular formula C25H14BrNO6 B12419009 Br-5MP-Fluorescein

Br-5MP-Fluorescein

Cat. No.: B12419009
M. Wt: 504.3 g/mol
InChI Key: DWHNNHGKXFEFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically starts with the preparation of 3-bromo-5-methylene pyrrolone, which is then conjugated to fluorescein under controlled conditions .

Industrial Production Methods

Industrial production of Br-5MP-Fluorescein follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at -20°C in powder form and at -80°C in solvent form to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Br-5MP-Fluorescein primarily undergoes substitution reactions, particularly with thiol groups in cysteine residues. This reaction is highly specific and results in the formation of stable conjugates .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral pH to maintain the stability of the dye and the protein .

Major Products Formed

The major products formed from the reactions of this compound are cysteine-specific protein conjugates. These conjugates are stable and can be used for various biochemical assays and imaging applications .

Mechanism of Action

Br-5MP-Fluorescein exerts its effects through a specific reaction with cysteine residues in proteins. The bromine atom in the compound facilitates the formation of a stable covalent bond with the thiol group of cysteine, resulting in a fluorescent conjugate. This reaction is highly specific and does not significantly affect other amino acids in the protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Br-5MP-Fluorescein is unique due to its high specificity for cysteine residues, which allows for precise labeling of proteins without significant cross-reactivity. This makes it particularly useful in applications where specificity and stability are critical .

Properties

Molecular Formula

C25H14BrNO6

Molecular Weight

504.3 g/mol

IUPAC Name

3-bromo-1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-5-methylidenepyrrol-2-one

InChI

InChI=1S/C25H14BrNO6/c1-12-8-20(26)23(30)27(12)13-2-5-17-16(9-13)24(31)33-25(17)18-6-3-14(28)10-21(18)32-22-11-15(29)4-7-19(22)25/h2-11,28-29H,1H2

InChI Key

DWHNNHGKXFEFJF-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C(C(=O)N1C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)Br

Origin of Product

United States

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